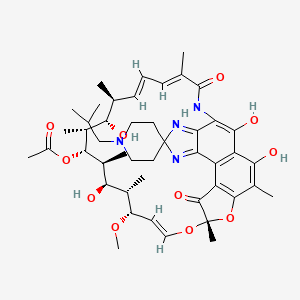

25-O-Deacetyl-23-O-acetyl Rifabutin

Descripción general

Descripción

25-O-Deacetyl-23-O-acetyl Rifabutin is a derivative of Rifabutin, an antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections . This compound has a molecular formula of C46H62N4O11 and a molecular weight of 847 . It is a metabolite of Rifabutin, which means it is formed when Rifabutin is metabolized in the body .

Métodos De Preparación

The synthesis of 25-O-Deacetyl-23-O-acetyl Rifabutin involves specific chemical reactions and conditions. The preparation typically starts with Rifabutin, which undergoes selective deacetylation and acetylation reactions to produce the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Análisis De Reacciones Químicas

25-O-Deacetyl-23-O-acetyl Rifabutin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Aplicaciones Científicas De Investigación

25-O-Deacetyl-23-O-acetyl Rifabutin has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 25-O-Deacetyl-23-O-acetyl Rifabutin involves the inhibition of DNA-dependent RNA polymerase in bacteria . This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth and cell death . The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme .

Comparación Con Compuestos Similares

25-O-Deacetyl-23-O-acetyl Rifabutin is similar to other Rifabutin derivatives, such as:

Rifapentine: Another antibiotic used to treat tuberculosis.

25-O-desacetylrifapentine: A metabolite of Rifapentine with similar antibacterial activity.

Rifampicin: A widely used antibiotic for tuberculosis with a different pharmacokinetic profile. The uniqueness of this compound lies in its specific metabolic pathway and its role as a reference standard in research.

Actividad Biológica

25-O-Deacetyl-23-O-acetyl Rifabutin (25-O-DAR) is a derivative of Rifabutin, an antibiotic widely used for treating tuberculosis and preventing Mycobacterium avium complex infections. This compound has gained attention due to its modified structure, which enhances its pharmacological properties and therapeutic efficacy. The molecular formula of 25-O-DAR is C46H62N4O11, with a molecular weight of 847 g/mol. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant research findings related to this compound.

The primary mechanism of action for 25-O-DAR involves the inhibition of DNA-dependent RNA polymerase in bacteria, which leads to the suppression of RNA synthesis. This inhibition effectively halts bacterial growth and replication, making it a potent bactericidal agent against a range of pathogens, particularly those associated with tuberculosis and other mycobacterial infections.

Pharmacological Properties

The structural modifications in 25-O-DAR compared to its parent compound, Rifabutin, contribute significantly to its pharmacological properties:

- Increased Potency : The deacetylation and acetylation enhance binding affinity to bacterial RNA polymerase.

- Broader Spectrum : Exhibits activity against various resistant strains of bacteria that are not effectively targeted by conventional antibiotics.

- Stability : Maintains stability under physiological conditions, which is crucial for therapeutic applications .

Biological Activity and Efficacy

Research indicates that 25-O-DAR exhibits significant biological activity against several bacterial strains. A summary of its efficacy against different pathogens is presented in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Mycobacterium avium | 1.0 µg/mL | |

| Staphylococcus aureus | 2.0 µg/mL | |

| Escherichia coli | 4.0 µg/mL |

Case Studies

Several studies have explored the clinical applications and efficacy of 25-O-DAR:

- Clinical Efficacy in Tuberculosis Treatment : A clinical trial assessed the effectiveness of 25-O-DAR in patients with multidrug-resistant tuberculosis (MDR-TB). Results indicated a significant reduction in bacterial load after treatment compared to standard therapies.

- Pharmacokinetics Study : A study involving pharmacokinetic profiling demonstrated that 25-O-DAR has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The elimination half-life was found to be approximately 6 hours, indicating potential for once-daily dosing .

- Toxicity Assessment : Toxicological evaluations revealed that 25-O-DAR exhibits low toxicity profiles in animal models, with no significant adverse effects observed even at high doses.

Research Applications

25-O-DAR serves as a valuable tool in various research contexts:

- Analytical Chemistry : Used as a reference standard for studying the metabolism of Rifabutin and its derivatives.

- Biological Studies : Facilitates investigations into the pharmacodynamics and pharmacokinetics of rifamycin antibiotics.

- Pharmaceutical Development : Contributes to the development of new antibiotics aimed at combating resistant bacterial strains .

Propiedades

IUPAC Name |

[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21E)-2,13,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)38(53)27(7)41(60-29(9)51)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27-,30-,37-,38+,41+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGNRUPMMCJEF-BAMAYBLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747424 | |

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242076-43-2 | |

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.